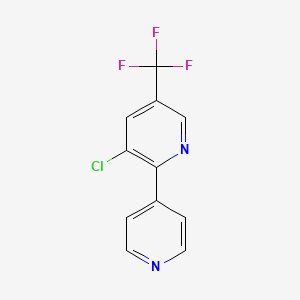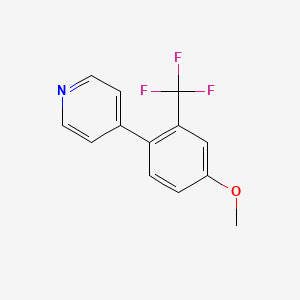![molecular formula C14H17N3O2 B1388695 3-{[(1E)-(ジメチルアミノ)メチレン]アミノ}-6-メチル-1H-インドール-2-カルボン酸メチル CAS No. 1217885-78-3](/img/structure/B1388695.png)
3-{[(1E)-(ジメチルアミノ)メチレン]アミノ}-6-メチル-1H-インドール-2-カルボン酸メチル
概要
説明
Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
科学的研究の応用
Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
Target of Action
The compound, also known as Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
生化学分析
Biochemical Properties
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate plays a crucial role in biochemical reactions due to its unique structure. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, thereby influencing cell survival .
Molecular Mechanism
At the molecular level, Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it binds to the active site of certain kinases, inhibiting their activity and thus modulating downstream signaling pathways. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function .
Subcellular Localization
The subcellular localization of Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-6-methyl-1H-indole-2-carboxylate is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to modulate gene expression .
準備方法
The synthesis of Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses hydrazine derivatives and ketones or aldehydes under acidic conditions to form the indole ring. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
類似化合物との比較
Similar compounds to Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate include other indole derivatives such as:
Methyl indole-2-carboxylate: Known for its use in the synthesis of tryptophan derivatives and other biologically active molecules.
Ethyl indole-2-carboxylate: Used in the synthesis of various pharmaceuticals and agrochemicals.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Studied for its antiviral properties.
The uniqueness of Methyl 3-(((dimethylamino)methylene)amino)-6-methyl-1H-indole-2-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.
特性
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-6-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-9-5-6-10-11(7-9)16-13(14(18)19-4)12(10)15-8-17(2)3/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZMUERZPCEYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















